Perfluoropentanoic anhydride

Vue d'ensemble

Description

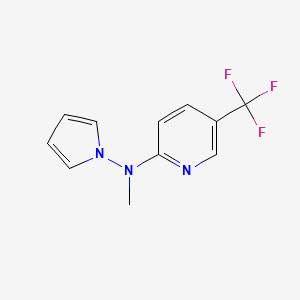

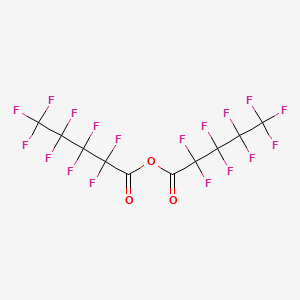

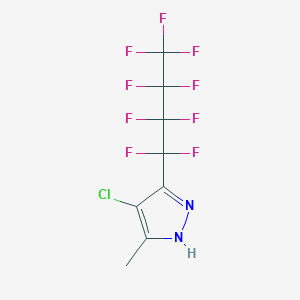

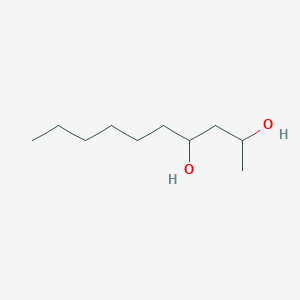

Perfluoropentanoic anhydride is a chemical compound with the molecular formula C10F18O3 and a molecular weight of 510.08 . It is used in proteomics research .

Molecular Structure Analysis

Perfluoropentanoic anhydride contains a total of 30 bonds; 30 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis

Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides. They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Applications De Recherche Scientifique

- In-Source Fragmentation : PFPeA and its isomer, perfluorobutanoic acid (PFBA), lack a second multiple reaction monitoring (MRM) transition ion for identification. Researchers have developed a method using in-source fragment ions as precursor ions for MRM or pseudo MRM. This approach successfully identifies PFPeA and PFBA in various matrices, including human serum, fruits, vegetables, and fish .

- Gender Differences : In pharmacokinetic studies, researchers explore the PK properties of PFPeA. Non-linear mixed-effect modeling helps understand its behavior in rats. Investigating gender differences provides valuable insights into PFPeA’s distribution, metabolism, and elimination .

- Specialty Product : Perfluoropentanoic anhydride is used as a specialty product in proteomics research. Its unique properties make it relevant for specific applications in this field .

Environmental Monitoring and Analysis

Pharmacokinetics Studies

Proteomics Research

Mécanisme D'action

Target of Action

Perfluoropentanoic anhydride, also known as Nonafluoropentanoic anhydride, interacts with several targets in the body. One of the primary targets is the Peroxisome proliferator-activated receptor alpha (PPARA), a key regulator of lipid metabolism . It also interacts with other genes such as CYP7A1, EGR3, and ACOX1 .

Mode of Action

Perfluoropentanoic anhydride’s interaction with its targets leads to various changes in cellular functions. For instance, it results in increased expression of CYP7A1 mRNA . It also inhibits the reaction where Estradiol results in increased expression of EGR3 mRNA . Furthermore, it results in increased activity of PPARA protein . These interactions can lead to changes in cellular functions and responses.

Biochemical Pathways

Perfluoropentanoic anhydride affects several biochemical pathways. It has been associated with alterations in lipid and amino acid metabolites, which may be involved in energy and cell membrane disruption . The affected pathways include lipid, amino acid, carbohydrate, nucleotide, energy metabolism, glycan biosynthesis and metabolism, and metabolism of cofactors and vitamins .

Result of Action

The molecular and cellular effects of Perfluoropentanoic anhydride’s action are diverse. It also induces alterations in lipid and amino acid metabolites, potentially leading to energy and cell membrane disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoropentanoic anhydride. As a persistent environmental pollutant, it can accumulate in human and animal bodies, leading to potential health issues .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18O3/c11-3(12,5(15,16)7(19,20)9(23,24)25)1(29)31-2(30)4(13,14)6(17,18)8(21,22)10(26,27)28 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNMNWOUFKIZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377825 | |

| Record name | Perfluoropentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoropentanoic anhydride | |

CAS RN |

308-28-1 | |

| Record name | Perfluoropentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)

![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)